molecular formula C17H16F3N5O3S B2446564 N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 921083-21-8

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2446564
CAS No.: 921083-21-8
M. Wt: 427.4
InChI Key: HSGUEFVKCTWJLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H16F3N5O3S and its molecular weight is 427.4. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory and Anticancer Applications

Research by Küçükgüzel et al. (2013) on derivatives of Celecoxib, a closely related compound, explored their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This study showed that certain derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in major organs compared to controls or Celecoxib itself. The findings highlight the potential therapeutic applications of these derivatives in treating inflammation and pain, as well as their anticancer capabilities (Ş. Küçükgüzel et al., 2013).

Photodynamic Therapy for Cancer Treatment

Pişkin et al. (2020) synthesized and characterized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. This compound demonstrated excellent properties as a photosensitizer for photodynamic therapy (PDT), including high singlet oxygen quantum yield and appropriate photodegradation quantum yield. These characteristics suggest its potential as a Type II photosensitizer for cancer treatment in PDT, highlighting its relevance in developing new therapeutic strategies for cancer management (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Cyclooxygenase-2 Inhibition for Anti-inflammatory Effects

A study on the synthesis and crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide provided insights into its potential as a cyclooxygenase-2 (COX-2) inhibitor. Although this specific compound showed no inhibition potency for COX-1 or COX-2 enzymes, the research contributes to understanding the structural requirements for COX-2 inhibition and the design of new anti-inflammatory agents (B. J. Al-Hourani et al., 2016).

Properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N5O3S/c1-2-28-13-9-7-12(8-10-13)25-16(22-23-24-25)11-21-29(26,27)15-6-4-3-5-14(15)17(18,19)20/h3-10,21H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGUEFVKCTWJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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